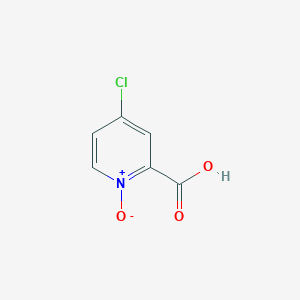

2-Pyridinecarboxylic acid, 4-chloro-, 1-oxide

Vue d'ensemble

Description

2-Pyridinecarboxylic acid, 4-chloro-, 1-oxide is an organic compound with the molecular formula C6H4ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 4-chloro-, 1-oxide typically involves the chlorination of 2-pyridinecarboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified through crystallization or distillation to obtain the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Pyridinecarboxylic acid, 4-chloro-, 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can produce various substituted pyridine derivatives .

Applications De Recherche Scientifique

2-Pyridinecarboxylic acid, 4-chloro-, 1-oxide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of agrochemicals and pharmaceuticals

Mécanisme D'action

The mechanism of action of 2-Pyridinecarboxylic acid, 4-chloro-, 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Pyridinecarboxylic acid:

3-Pyridinecarboxylic acid:

4-Pyridinecarboxylic acid: Also called isonicotinic acid, it is similar in structure but lacks the chlorine atom.

Uniqueness

2-Pyridinecarboxylic acid, 4-chloro-, 1-oxide is unique due to the presence of the chlorine atom at the 4-position, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other pyridinecarboxylic acids may not be suitable .

Activité Biologique

2-Pyridinecarboxylic acid, 4-chloro-, 1-oxide, commonly referred to as 4-chloropicolinic acid , is a derivative of picolinic acid with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

4-Chloropicolinic acid is characterized by its chlorinated pyridine structure, which contributes to its biological activity. The compound is often synthesized through various chemical methods, including the reaction of pyridine-2-carboxylic acid with thionyl chloride in the presence of bromine as a catalyst, yielding high purity and yield .

1. Antimicrobial Activity

4-Chloropicolinic acid exhibits significant antimicrobial properties. Studies have shown that it can enhance the efficacy of antibiotics against various pathogens. For instance, it has been reported to enhance the action of clarithromycin and rifampin against Mycobacterium avium complex .

Table 1: Antimicrobial Effects of 4-Chloropicolinic Acid

| Pathogen | Concentration (μM) | Observed Effect | Reference |

|---|---|---|---|

| Mycobacterium avium complex | 2500–20000 | Enhanced antimicrobial action | |

| Escherichia coli | 1000–5000 | Inhibition of growth |

2. Anti-inflammatory Effects

Research indicates that 4-chloropicolinic acid possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2). This mechanism suggests potential applications in treating chronic inflammatory diseases.

Table 2: Anti-inflammatory Activity

| Inflammatory Mediator | Concentration (μM) | Effect Observed | Reference |

|---|---|---|---|

| NO production | 1000 | Significant inhibition | |

| COX-2 expression | 500 | Reduced expression |

3. Neuroprotective Properties

Emerging studies suggest that derivatives of picolinic acid may play a role in neuroprotection. The compound's ability to chelate metal ions may contribute to its protective effects against neurodegenerative disorders by reducing oxidative stress .

The biological activities of 4-chloropicolinic acid are attributed to several mechanisms:

- Metal Chelation : The compound effectively chelates essential metal ions such as Fe²⁺ and Zn²⁺, which is crucial for its antimicrobial and anti-inflammatory effects .

- Cytokine Modulation : It modulates the expression of various cytokines involved in inflammatory responses, reducing their levels and thereby alleviating inflammation .

- Antiviral Activity : Preliminary studies indicate that it may inhibit viral replication through cytotoxic mechanisms, enhancing apoptosis in infected cells .

Case Study 1: Efficacy Against Mycobacterium avium

A study conducted on the effects of 4-chloropicolinic acid against Mycobacterium avium demonstrated significant enhancement in the effectiveness of standard antibiotics when used in combination with this compound. The study highlighted a concentration-dependent response where higher concentrations resulted in greater inhibition rates.

Case Study 2: Inhibition of COX-2

In vitro experiments evaluating the anti-inflammatory effects revealed that treatment with 4-chloropicolinic acid significantly inhibited COX-2 activity, suggesting its potential as an anti-inflammatory agent in clinical settings for conditions like arthritis and other inflammatory diseases.

Propriétés

IUPAC Name |

4-chloro-1-oxidopyridin-1-ium-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-4-1-2-8(11)5(3-4)6(9)10/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTQZGQMYJKOGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=C(C=C1Cl)C(=O)O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567863 | |

| Record name | 4-Chloro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35895-54-6 | |

| Record name | 4-Chloro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.